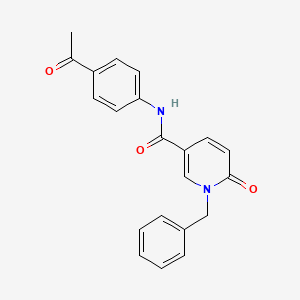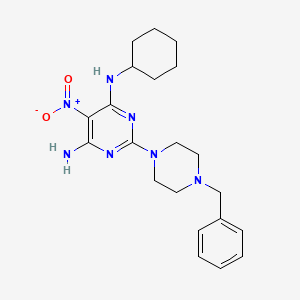![molecular formula C18H18N2O4S B2533065 4-[(Benzoyloxy)imino]-1-(phenylsulfonyl)piperidine CAS No. 478248-17-8](/img/structure/B2533065.png)
4-[(Benzoyloxy)imino]-1-(phenylsulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-[(Benzoyloxy)imino]-1-(phenylsulfonyl)piperidine" is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives have been extensively studied due to their wide range of biological activities, including anti-acetylcholinesterase (anti-AChE) activity, antimicrobial properties, and their role as receptor antagonists . These compounds are characterized by their piperidine core, which is often modified with various substituents to enhance their activity and selectivity for different biological targets.
Synthesis Analysis
The synthesis of piperidine derivatives typically involves the introduction of substituents to the piperidine ring through various chemical reactions. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives with potent anti-AChE activity involves the introduction of a phenyl group on the nitrogen atom of the amide moieties, which resulted in enhanced activity . Similarly, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of Lycopersicon esculentum involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation . These methods demonstrate the versatility of synthetic approaches in modifying the piperidine scaffold to obtain compounds with desired biological properties.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial in determining their biological activity. For example, the introduction of a bulky moiety in the para position of the benzamide in 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives led to a substantial increase in anti-AChE activity . The crystal structure studies of 1-benzhydryl-4-phenylmethane sulfonyl piperazine, a related compound, revealed that the piperazine ring adopts a chair conformation and the sulfonyl moiety is in a distorted tetrahedral configuration . These structural features are important for the interaction of these compounds with their biological targets.
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions that are essential for their biological function. For instance, the anti-AChE activity of certain piperidine derivatives is attributed to their ability to inhibit the enzyme acetylcholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine . The antimicrobial activity of some derivatives is related to their interaction with bacterial and fungal pathogens, affecting their growth and survival . The selectivity and potency of these compounds can be attributed to the specific chemical interactions between the piperidine derivatives and their biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, stability, and bioavailability, are important for their pharmacological profile. For example, the bioavailability of 4-(phenylsulfonyl)piperidines as 5-HT(2A) receptor antagonists was improved by using stability toward rat liver microsomes as a predictor of bioavailability . The physical properties such as crystallinity and molecular conformation, as observed in X-ray crystallography studies, also play a significant role in the drug's efficacy and pharmacokinetics .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Properties
In the realm of pharmacological research, compounds structurally related to 4-[(Benzoyloxy)imino]-1-(phenylsulfonyl)piperidine have been synthesized and evaluated for their effects on gastrointestinal motility. For instance, benzamide derivatives, including those with benzoyl and phenylsulfonyl groups, have shown promise as selective serotonin 4 (5-HT4) receptor agonists. These compounds accelerated gastric emptying and increased defecation frequency, suggesting potential as novel prokinetic agents with reduced side effects, mainly due to their selective receptor-binding affinity (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Anti-Acetylcholinesterase Activity
Another area of interest is the development of inhibitors for acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine and associated with neurodegenerative diseases like Alzheimer's. Piperidine derivatives, particularly those with benzoyl and phenylsulfonyl groups, have been synthesized and evaluated for their anti-AChE activity. Introduction of bulky groups in the para position of benzamide significantly increased activity, indicating the potential of these compounds as potent AChE inhibitors and candidates for antidementia agents (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).
Metabolic Pathway Investigation
Research has also been conducted on the oxidative metabolism of novel antidepressants, where derivatives similar to this compound have been studied for their metabolic pathways using human liver microsomes and enzymes. Understanding the metabolic pathways of these compounds is crucial for drug development, ensuring efficacy and safety of potential therapeutic agents (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
Zukünftige Richtungen
Piperidines play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 4-[(Benzoyloxy)imino]-1-(phenylsulfonyl)piperidine, is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Eigenschaften
IUPAC Name |
[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c21-18(15-7-3-1-4-8-15)24-19-16-11-13-20(14-12-16)25(22,23)17-9-5-2-6-10-17/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCSGHFUAYDPSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NOC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-N-[2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2532983.png)


![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2532990.png)
![1-chloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]isoquinoline-3-carboxamide](/img/structure/B2532991.png)
![5-(3,4-dimethoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2532993.png)

![Spiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B2532996.png)

![N-[[4-(4-Methylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2532999.png)
![N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2533000.png)
![2-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2533003.png)
![N-(3-chloro-4-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2533004.png)